molecular formula C8H6ClNO3 B8325622 5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester

5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester

Cat. No. B8325622
M. Wt: 199.59 g/mol
InChI Key: QVFSHDSAXZCIMJ-UHFFFAOYSA-N
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Patent
US06541491B1

Procedure details

Starting material (10(c)) was prepared as follows. Pyridine 2,5-dicarboxylic acid 2-methyl ester (10(a)) (9.0 g; 0.05 mole) was added to stirring thionyl chloride (25 mL) and the mixture refluxed gently for 2.5 hours. The excess thionyl chloride was removed in vacuo and the residual solid azeotroped with toluene (2×25 mL) to give 5-chlorocarbonyl-pyridine-2-carboxylic acid methyl ester (10(b)) which was used crude in the next reaction.
[Compound]
Name
material ( 10(c) )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=O)=[CH:7][N:6]=1)=[O:4].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([Cl:16])=[O:13])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
material ( 10(c) )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed gently for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual solid azeotroped with toluene (2×25 mL)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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